molecular formula C21H20N4O2S B11032170 1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone

1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone

Cat. No.: B11032170
M. Wt: 392.5 g/mol
InChI Key: ZBBUGLLODYENMB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of imidazole-containing compounds.
  • The core structure consists of a quinoline ring fused with an imidazole ring, along with additional functional groups.
  • Imidazole derivatives often exhibit diverse biological activities due to their unique structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2,2-dimethyl-4-(4-pyridyl)-1,3,4-oxadiazole with an appropriate quinoline derivative.

      Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetonitrile) with a base (such as potassium carbonate).

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited. It is likely synthesized in research laboratories for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions. For example, reduction of the carbonyl group yields the corresponding alcohol.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.

      Biology: It may serve as a probe for biological studies due to its unique structure.

      Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.

      Industry: Although not widely used industrially, it might find applications in specialized fields.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. its effects likely involve interactions with cellular targets or signaling pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s full potential awaits further exploration through research and experimentation

    Properties

    Molecular Formula

    C21H20N4O2S

    Molecular Weight

    392.5 g/mol

    IUPAC Name

    1-[2,2-dimethyl-4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]quinolin-1-yl]ethanone

    InChI

    InChI=1S/C21H20N4O2S/c1-14(26)25-18-7-5-4-6-17(18)16(12-21(25,2)3)13-28-20-24-23-19(27-20)15-8-10-22-11-9-15/h4-12H,13H2,1-3H3

    InChI Key

    ZBBUGLLODYENMB-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NN=C(O3)C4=CC=NC=C4

    Origin of Product

    United States

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